molecular formula C7H20N2O4S B11927122 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate

Cat. No.: B11927122
M. Wt: 228.31 g/mol
InChI Key: LOZAINMSVOPGMO-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate is a quaternary ammonium salt composed of a choline cation (2-hydroxy-N,N,N-trimethylethanaminium) paired with a 2-aminoethanesulfonate anion. The cation features a hydroxyl group and three methyl substituents on the nitrogen atom, while the anion contains a sulfonate group (-SO₃⁻) and an amino group (-NH₂) on an ethane backbone.

Choline-based salts are widely utilized in drug formulations to enhance solubility and bioavailability. For example, Totrombopag Choline (CAS-851606-62-7) treats thrombocytopenia, while Choline Phenofibrate (CAS-856676-23-8) acts as a lipid-lowering agent .

Properties

Molecular Formula

C7H20N2O4S

Molecular Weight

228.31 g/mol

IUPAC Name

2-aminoethanesulfonate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C5H14NO.C2H7NO3S/c1-6(2,3)4-5-7;3-1-2-7(4,5)6/h7H,4-5H2,1-3H3;1-3H2,(H,4,5,6)/q+1;/p-1

InChI Key

LOZAINMSVOPGMO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO.C(CS(=O)(=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate typically involves the reaction of trimethylamine with ethylene oxide to form 2-Hydroxy-N,N,N-trimethylethanaminium. This intermediate is then reacted with 2-Aminoethanesulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group can interact with negatively charged sites, while the sulfonate group can form hydrogen bonds with various functional groups. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Choline-Based Salts with Different Anions

Choline derivatives paired with various anions exhibit distinct physicochemical and pharmacological behaviors:

Compound Anion Applications Key Properties
2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate 2-Aminoethanesulfonate Potential drug delivery, surfactants High polarity, likely excellent water solubility due to sulfonate group
Choline Chloride (DES component) Cl⁻ Deep Eutectic Solvents (DES), metal extraction Low melting point, moderate viscosity; forms DES with carboxylic acids
Totrombopag Choline Totrombopag (azo-pyrazolone) Thrombocytopenia treatment Targets thrombopoietin receptors; enhanced bioavailability via choline
Choline Phenofibrate Phenofibrate (chlorobenzoyl) Lipid regulation Improves solubility of fibrate drugs; metabolized in liver

Key Observations :

  • Solubility: Sulfonate-containing salts (e.g., 2-aminoethanesulfonate) likely surpass chloride-based salts in aqueous solubility due to the strongly hydrophilic sulfonate group.
  • Pharmacology: Anion choice dictates therapeutic action. For instance, totrombopag targets platelet production, while phenofibrate modulates lipid metabolism.
  • DES Utility : Choline chloride-based DES exhibit ionic liquid-like properties (e.g., low volatility, tunable viscosity), making them versatile for industrial applications .

Structurally Related Quaternary Ammonium Compounds

Compounds with analogous quaternary ammonium or aminoethane backbones but differing substituents include:

Compound Structure Applications Key Differences
N,N-Diethylmonoethanolamine (2-Hydroxyethyl)diethylamine Surfactants, corrosion inhibitors Lacks quaternary ammonium center; tertiary amine with hydroxyl group
2-(Diisopropylamino)ethanethiol Ethanethiol with diisopropylamino group Chemical synthesis intermediates Contains thiol (-SH) group; used in organocatalysis or ligand design
N,N-Diisopropyl-β-aminoethane chloride Chloride salt of diisopropylaminoethane Pharmaceuticals Quaternary ammonium structure with chloride; potential CNS activity

Key Observations :

  • Functional Groups : The presence of sulfonate (-SO₃⁻) or thiol (-SH) groups alters reactivity and biological activity. Sulfonates enhance hydrophilicity, while thiols participate in redox reactions.
  • Charge and Stability : Quaternary ammonium salts (e.g., choline derivatives) are permanently charged, improving stability in biological systems compared to tertiary amines.

Research Findings and Data Gaps

  • Physical Properties: While choline chloride DES exhibit viscosities of 100–500 cP at 25°C , the viscosity of 2-aminoethanesulfonate salts remains unstudied. Theoretical models suggest larger anions increase viscosity due to reduced ion mobility.
  • Toxicity: Choline salts are generally low-toxicity, but anion-specific effects require evaluation. For example, phenofibrate derivatives carry hepatotoxicity risks , whereas 2-aminoethanesulfonate’s safety profile is undocumented.
  • Applications : Industrial DES prioritize cost and recyclability (e.g., metal extraction ), while pharmaceutical salts focus on target specificity and metabolic stability .

Biological Activity

2-Hydroxy-N,N,N-trimethylethanaminium 2-aminoethanesulfonate, commonly known as trimethylglycine or betaine, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its roles in cellular processes, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C5_5H13_13N2_2O3_3S
  • Molecular Weight : 165.23 g/mol
  • Structure : The compound features a trimethylammonium group attached to a hydroxyl and a sulfonate group, contributing to its solubility and biological function.

Cellular Functions

  • Osmoprotectant : Trimethylglycine acts as an osmoprotectant, helping cells to maintain their volume and function under osmotic stress. It stabilizes proteins and cellular structures by counteracting the effects of high salt concentrations.
  • Methyl Donor : As a methyl donor, it participates in methylation reactions, which are crucial for DNA methylation and the regulation of gene expression. This role is significant in epigenetics and cellular metabolism.
  • Antioxidant Properties : Trimethylglycine exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in protecting against cellular damage associated with various diseases.

Therapeutic Applications

  • Cardiovascular Health : Studies have shown that trimethylglycine can lower homocysteine levels, a risk factor for cardiovascular diseases. Its supplementation may contribute to improved heart health by reducing inflammation and enhancing endothelial function.
  • Neurological Benefits : Research indicates potential neuroprotective effects of trimethylglycine, particularly in conditions like Alzheimer's disease. It may help improve cognitive function by supporting neuronal health.
  • Exercise Performance : Trimethylglycine supplementation has been associated with improved athletic performance by enhancing muscle recovery and reducing fatigue during high-intensity exercise.

Case Studies

StudyFindings
Ho et al. (2010)Demonstrated that trimethylglycine aids muscle recovery post-exercise by reducing muscle tissue damage.
Wall et al. (2011)Found that trimethylglycine supplementation improves physical performance in athletes during resistance training.
Spiering et al. (2008)Reported that it supports muscle tissue repair and enhances overall performance when combined with a training regimen.

Trimethylglycine's biological activities are mediated through several mechanisms:

  • Regulation of Gene Expression : By donating methyl groups, it influences gene expression patterns, potentially affecting metabolic pathways.
  • Stabilization of Cellular Structures : Its ability to stabilize proteins under stress conditions is vital for maintaining cellular integrity.
  • Reduction of Inflammatory Responses : It modulates inflammatory pathways, contributing to its protective effects against various diseases.

Q & A

Q. What are the recommended analytical methods for determining the purity of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate in research settings?

To ensure purity, researchers commonly employ High-Performance Liquid Chromatography (HPLC) with UV detection. Key parameters include:

  • Column : Reverse-phase C18 columns for separation of ionic species .
  • Mobile Phase : Buffered aqueous solutions (e.g., phosphate buffer at pH 3.0) mixed with acetonitrile for gradient elution .
  • Validation : System suitability tests per USP guidelines, including precision (<2% RSD) and linearity (R² > 0.995) .

Table 1 : Example HPLC Conditions for Purity Analysis

ParameterSpecificationSource
ColumnC18, 250 mm × 4.6 mm, 5 µm
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL

Q. What synthetic pathways are used to prepare quaternary ammonium salts like 2-Hydroxy-N,N,N-trimethylethanaminium derivatives?

Synthesis typically involves quaternization reactions :

Alkylation of Tertiary Amines : Reacting trimethylamine with 2-chloroethanol under reflux in ethanol, followed by anion exchange (e.g., with 2-aminoethanesulfonic acid) .

Counterion Metathesis : Substituting chloride (e.g., in choline chloride) with 2-aminoethanesulfonate via ion-exchange resins .
Key considerations:

  • Reaction Temperature : 60–80°C to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .

Advanced Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of choline-based ionic compounds?

Discrepancies often arise from variations in experimental conditions . Methodological strategies include:

  • Standardized Solubility Testing : Use USP-type saturation shake-flask methods with controlled pH (e.g., 7.4 for physiological relevance) .
  • Hildebrand Solubility Parameters : Correlate solubility in organic solvents (e.g., DMSO) with polarity indices .
  • Hole Theory Analysis : Model solvent interactions by quantifying void spaces in ionic liquids, which influence viscosity and miscibility .

Table 2 : Solubility Data for Choline Derivatives

SolventSolubility (mg/mL)Temperature (°C)Source
Water500–60025
Ethanol50–7025
Acetonitrile<1025

Q. What experimental designs are effective for studying metabolic pathways of 2-Hydroxy-N,N,N-trimethylethanaminium derivatives?

Advanced approaches include:

  • Isotopic Labeling : Use ¹⁴C-labeled choline to track incorporation into phospholipids via autoradiography or LC-MS .
  • Enzyme Inhibition Studies : Co-administer metabolic inhibitors (e.g., hemicholinium-3) to block choline transporters and quantify changes in hepatic or neuronal uptake .
  • In Silico Modeling : Predict metabolic fates using tools like EPA’s CompTox Dashboard to identify potential metabolites .

Q. How can researchers address contradictions in toxicity data for choline-based compounds?

Contradictions may stem from differences in test organisms or endpoints . Solutions include:

  • Standardized Toxicity Assays : Follow OECD guidelines for acute toxicity (e.g., OECD 423) using consistent models (e.g., zebrafish embryos) .
  • Mechanistic Studies : Use in vitro assays (e.g., mitochondrial membrane potential in HepG2 cells) to isolate cytotoxic effects .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to account for variability .

Q. What methodologies optimize the stability of 2-Hydroxy-N,N,N-trimethylethanaminium salts under varying storage conditions?

Stability can be enhanced by:

  • pH Control : Maintain formulations at pH 4–6 to prevent hydrolysis of the sulfonate group .
  • Lyophilization : Freeze-dry aqueous solutions to extend shelf life (>24 months at 4°C) .
  • Protective Excipients : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

Q. How do structural modifications of the counterion (e.g., 2-aminoethanesulfonate) affect the physicochemical properties of choline-based salts?

Counterion properties directly influence:

  • Melting Point : Bulky anions (e.g., citrate) lower melting points, enabling deep eutectic solvent formation .
  • Hydrophilicity : Sulfonate groups enhance aqueous solubility compared to chloride .
  • Conductivity : Measured via impedance spectroscopy; higher mobility correlates with smaller anion size .

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